molecular formula C15H18BrN5O2 B2765953 (5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1448047-16-2

(5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer: B2765953
CAS-Nummer: 1448047-16-2
Molekulargewicht: 380.246
InChI-Schlüssel: OYRIJZBWBKXVCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H18BrN5O2 and its molecular weight is 380.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone, with the molecular formula C15H18BrN5O2 and a molecular weight of approximately 380.246 g/mol, is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmacology and drug development.

Chemical Structure

The compound features a complex structure that includes:

  • A bromofuran moiety, which is known for its diverse biological activities.
  • A pyridazin ring, which contributes to the compound's interaction with various biological targets.
  • A piperazine ring, often associated with neuroactive properties.

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets in cellular pathways. The exact mechanism remains under investigation, but potential targets include:

  • Tubulin : The compound may interact with tubulin, affecting microtubule dynamics and leading to cell cycle disruption.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways related to neuroprotection and inflammation.

Antitumor Activity

Studies have shown that compounds similar to this compound exhibit significant antitumor activity by inducing apoptosis in cancer cells. This is primarily due to their ability to disrupt microtubule polymerization.

Neuroprotective Effects

The presence of the dimethylamino group suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Research Findings

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
In vitro studies Showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations.
Mechanistic studies Highlighted the disruption of microtubule formation as a primary mode of action, leading to cell cycle arrest and apoptosis.
Neuroprotection assays Indicated potential protective effects against oxidative stress in neuronal cell cultures.

Case Studies

  • Case Study 1 : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Case Study 2 : In a model of neurodegeneration, the compound showed promise in reducing neuronal death induced by toxic agents, supporting its role as a neuroprotective agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound may exert its biological effects through interactions with specific molecular targets in cellular pathways. Potential mechanisms include:

  • Tubulin Interaction : Disruption of microtubule dynamics, leading to cell cycle arrest.
  • Receptor Modulation : Acting as an agonist or antagonist at various receptors, influencing signaling pathways related to neuroprotection and inflammation.

Antitumor Activity

Compounds similar to (5-Bromofuran-2-yl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone have shown significant antitumor activity by inducing apoptosis in cancer cells. This is primarily due to their ability to disrupt microtubule polymerization.

Research Findings on Antitumor Activity

StudyFindings
In vitro studiesSignificant cytotoxicity against various cancer cell lines, with low IC50 values indicating effectiveness.
Mechanistic studiesHighlighted disruption of microtubule formation as a primary mode of action, leading to apoptosis.

Neuroprotective Effects

The presence of the dimethylamino group suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Research Findings on Neuroprotection

StudyFindings
Neuroprotection assaysIndicated protective effects against oxidative stress in neuronal cell cultures.

Case Studies

  • Case Study 1 : A study on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Case Study 2 : In a model of neurodegeneration, the compound showed promise in reducing neuronal death induced by toxic agents, supporting its role as a neuroprotective agent.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Eigenschaften

IUPAC Name

(5-bromofuran-2-yl)-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5O2/c1-19(2)11-9-14(18-17-10-11)20-5-7-21(8-6-20)15(22)12-3-4-13(16)23-12/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRIJZBWBKXVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.